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Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

Cat. No.: B1146952
CAS No.: 140430-53-1
M. Wt: 1093.15
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 in Enzyme Research

This compound is a specialized peptide sequence designed to be a highly sensitive substrate for matrix metalloproteinases (MMPs). nih.gov In its intact form, the molecule is internally quenched. The key to its function lies in the principle of Fluorescence Resonance Energy Transfer (FRET). echelon-inc.com The peptide incorporates a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). nih.gov When the Mca group is excited with light at a specific wavelength (typically around 328 nm), the Dnp group absorbs the emitted energy, preventing the emission of a fluorescent signal. nih.gov

The specific amino acid sequence, Pro-Leu-Gly-Leu, is recognized and cleaved by many MMPs at the Gly-Leu bond. nih.govmedchemexpress.com This enzymatic cleavage separates the Mca fluorophore from the Dnp quencher. medchemexpress.com Freed from the quenching effect, the Mca group can then emit its characteristic fluorescence (around 393 nm) upon excitation. nih.gov The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, the activity of the enzyme. This clever design allows for the real-time, continuous monitoring of enzyme activity in a highly sensitive manner. nih.gov

Evolution of Fluorogenic Substrates in Biochemical Investigations

The development of this compound is part of a broader evolution of substrates used to study proteases. Early methods often relied on cumbersome techniques such as monitoring the degradation of large protein substrates like collagen. The advent of synthetic peptide substrates marked a significant step forward, offering improved specificity and reproducibility.

The initial fluorogenic substrates for MMPs utilized the intrinsic fluorescence of tryptophan. One of the first such substrates was Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2. nih.gov However, the fluorescence of tryptophan is relatively weak. The introduction of more intensely fluorescent groups like Mca represented a major advancement, leading to substrates that are 50 to 100 times more sensitive. nih.gov This increased sensitivity allows for the use of much lower enzyme concentrations in assays, comparable to those used with natural macromolecular substrates. nih.gov

The core principle of FRET has been widely adopted and refined in the design of enzyme substrates. Various donor-acceptor pairs have been developed to suit different experimental needs, including different excitation and emission wavelengths to minimize background fluorescence from biological samples. The ongoing evolution of these molecular probes continues to enhance the precision and scope of enzyme research.

Overview of Research Trajectories Utilizing this compound

Research utilizing this compound has primarily focused on the characterization of MMP activity and the screening for potential inhibitors.

One major research trajectory has been the detailed kinetic analysis of various MMPs. The substrate has been used to determine the specificity constants (kcat/Km) for a range of MMPs, providing valuable insights into their substrate preferences. For instance, early studies established the kcat/Km values for its hydrolysis by MMP-7 (PUMP), MMP-2 (72 kDa gelatinase), MMP-1 (collagenase), and MMP-3 (stromelysin). nih.govmedchemexpress.com

Another significant area of application is in the high-throughput screening of potential MMP inhibitors. nih.gov The continuous and sensitive nature of the assay makes it well-suited for automated platforms to test large libraries of compounds for their ability to inhibit MMP activity. This is crucial in drug discovery efforts targeting diseases where MMPs are dysregulated, such as cancer and arthritis.

Furthermore, this substrate has been used to characterize newly identified or engineered metalloproteinases. For example, it has been employed in assays to confirm the enzymatic activity of refolded recombinant zinc-binding domains of metalloproteases.

While this specific substrate is a broad-spectrum tool for many MMPs, its use has also spurred the development of modified and more specific substrates. For example, an elongated version of this peptide, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (also known as FS-6), was developed and shown to have increased specificity for certain collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14). medchemexpress.com Comparative studies using both substrates have helped to delineate the substrate specificities of different MMPs more clearly. medchemexpress.com The water-solubility of these substrates also allows for their use in measuring metalloproteinase activity in cell culture conditions, for instance, on the surface of viable cells. medchemexpress.com

Kinetic Parameters of this compound with various Matrix Metalloproteinases

This table presents the specificity constants (kcat/Km) for the cleavage of this compound by different human matrix metalloproteinases. A higher kcat/Km value indicates a more efficient enzymatic reaction.

Enzyme (MMP)Common Namekcat/Km (M⁻¹s⁻¹)Reference
MMP-7Matrilysin (PUMP)1.7 x 10⁵ medchemexpress.com
MMP-2Gelatinase A6.3 x 10⁵ medchemexpress.com
MMP-1Collagenase 14.4 x 10⁴ nih.gov
MMP-3Stromelysin 11.1 x 10⁵ nih.gov
MMP-8Collagenase 22.0 x 10⁴ medchemexpress.com
MMP-9Gelatinase B4.3 x 10⁵ medchemexpress.com
MMP-13Collagenase 31.1 x 10⁵ medchemexpress.com
MMP-14MT1-MMP1.0 x 10⁴ medchemexpress.com

Comparison of Specificity Constants (kcat/Km) for this compound (FS-1) and its Elongated Analog (FS-6)

This table compares the enzymatic efficiency of cleavage for the original substrate (FS-1) and an elongated version, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-6), by various MMPs. This highlights how small structural changes can influence substrate specificity.

Enzyme (MMP)kcat/Km (M⁻¹s⁻¹) for FS-1kcat/Km (M⁻¹s⁻¹) for FS-6Fold Increase for FS-6Reference
MMP-14.4 x 10⁴4.0 x 10⁵9.1 medchemexpress.com
MMP-26.3 x 10⁵5.8 x 10⁵0.9 medchemexpress.com
MMP-31.1 x 10⁵1.0 x 10⁵0.9 medchemexpress.com
MMP-71.7 x 10⁵1.9 x 10⁵1.1 medchemexpress.com
MMP-82.0 x 10⁴1.1 x 10⁵5.5 medchemexpress.com
MMP-94.3 x 10⁵4.8 x 10⁵1.1 medchemexpress.com
MMP-131.1 x 10⁵2.0 x 10⁵1.8 medchemexpress.com
MMP-141.0 x 10⁴3.0 x 10⁴3.0 medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H68N14O15 B1146952 Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 CAS No. 140430-53-1

Properties

IUPAC Name

(2R)-N-[(2R)-1-[[2-[[(2R)-1-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-(2,4-dinitrophenyl)-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H68N14O15/c1-24(2)17-33(59-47(71)35-10-8-16-61(35)39(65)19-27-20-40(66)78-37-22-29(77-6)12-14-30(27)37)45(69)55-23-38(64)57-34(18-25(3)4)46(70)60-42(31-13-11-28(62(73)74)21-36(31)63(75)76)41(50)48(72)56-26(5)44(68)58-32(43(51)67)9-7-15-54-49(52)53/h11-14,20-22,24-26,32-35,41-42H,7-10,15-19,23,50H2,1-6H3,(H2,51,67)(H,55,69)(H,56,72)(H,57,64)(H,58,68)(H,59,71)(H,60,70)(H4,52,53,54)/t26-,32-,33+,34+,35+,41-,42?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJYDZUSNOGPHT-FSQMBESRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H68N14O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Applications of Mca Pro Leu Gly Leu Dap Dnp Ala Arg Nh2 in Enzymology

Development of Enzyme Activity Assays Using Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

The design of this compound as a FRET substrate makes it highly suitable for the development of sensitive and continuous enzyme activity assays. These assays are instrumental in characterizing enzyme kinetics and for screening potential inhibitors. The cleavage of the internal Gly-Leu bond by MMPs results in a significant, up to 190-fold, increase in fluorescence intensity, providing a robust signal for detection. bachem.com

Optimization of Assay Conditions for this compound Cleavage

The efficiency of enzymatic assays utilizing this compound is dependent on the optimization of several key parameters. While specific optimal conditions can vary depending on the particular MMP being assayed, a generally applicable starting point for assay buffer composition includes 0.1 M Tris-HCl, 0.1 M NaCl, and 10 mM CaCl2, with a pH of 7.5. chemimpex.com The inclusion of detergents such as 0.05% (w/v) Brij 35 can also be beneficial for enhancing enzyme stability and activity. chemimpex.com

The concentration of the substrate is typically kept at or below its Michaelis constant (Km) to ensure that the reaction rate is proportional to the enzyme concentration. The trifluoroacetate (B77799) salt form of the compound enhances its solubility and stability in aqueous buffers, which is a crucial aspect for reliable and reproducible experimental results. nih.gov Temperature is another critical factor, with assays generally performed at a constant temperature, often 37°C, to ensure consistent enzyme activity.

Table 1: General Assay Conditions for MMPs with Fluorogenic Substrates

Parameter Recommended Condition Rationale
pH 7.5 Optimal for many MMPs
Temperature 37°C Mimics physiological conditions
Buffer 0.1 M Tris-HCl, 0.1 M NaCl, 10 mM CaCl2 Provides a stable environment and necessary cofactors
Substrate Concentration ≤ Km Ensures reaction rate is dependent on enzyme concentration
Detergent 0.05% (w/v) Brij 35 Enhances enzyme stability

High-Throughput Screening (HTS) Methodologies with this compound

The properties of this compound make it well-suited for high-throughput screening (HTS) of potential MMP inhibitors. echelon-inc.com HTS assays are typically performed in a multi-well plate format, allowing for the simultaneous testing of a large number of compounds. The "add-and-read" nature of the assay, where the fluorescence is measured after a set incubation time, simplifies the workflow and makes it amenable to automation.

In a typical HTS setup, a solution of the target MMP is pre-incubated with a library of test compounds in the wells of a microplate. The enzymatic reaction is then initiated by the addition of this compound. After a defined period, the fluorescence intensity in each well is measured using a plate reader. A decrease in fluorescence signal compared to a control (enzyme without inhibitor) indicates potential inhibitory activity of the test compound. The high sensitivity of the substrate allows for the use of low enzyme and substrate concentrations, which is cost-effective for large-scale screening campaigns.

Microplate-Based Assays for this compound Substrate Turnover

Microplate-based assays are the standard format for utilizing this compound to measure enzyme kinetics and inhibitor potency. These assays allow for precise and reproducible measurements of substrate turnover over time. The progress of the reaction can be monitored continuously by taking kinetic readings with a fluorescence microplate reader.

For a typical assay, the reaction is set up in a 96-well or 384-well plate. The final reaction volume is usually between 100 and 200 µL. The reaction mixture contains the assay buffer, the MMP of interest, and the substrate. For inhibitor studies, the enzyme is typically pre-incubated with the inhibitor before the addition of the substrate. The fluorescence is monitored at regular intervals, and the initial rate of the reaction is calculated from the linear portion of the progress curve. This rate data can then be used to determine kinetic parameters such as Km and Vmax, or to calculate the IC50 value for an inhibitor.

Fluorescence Resonance Energy Transfer (FRET) Applications of this compound

The core of this compound's utility lies in its application as a FRET substrate. The efficiency of the energy transfer between the Mca donor and the Dnp acceptor is highly dependent on the distance between them. In the intact peptide, they are in close proximity, resulting in efficient quenching of the Mca fluorescence. Upon cleavage by an MMP, the fluorophore and quencher are separated, disrupting the FRET process and leading to a significant increase in the donor's fluorescence emission.

Spectral Characterization for FRET Efficiency with this compound

The spectral properties of the Mca fluorophore are key to the functionality of this FRET substrate. The Mca group has an excitation maximum at approximately 325 nm and an emission maximum at around 393 nm. hongtide.commedchemexpress.com The efficiency of the FRET process is determined by several factors, including the overlap between the emission spectrum of the donor (Mca) and the absorption spectrum of the acceptor (Dnp), as well as the quantum yield of the donor and the distance between the donor and acceptor. The molar extinction coefficient (ε) of the Mca fluorophore is approximately 14,500 M⁻¹cm⁻¹, and its fluorescence quantum yield (ΦF) is about 0.49. echelon-inc.com

Table 2: Spectral Properties of the Mca Fluorophore

Property Value
Excitation Wavelength (λex) ~325 nm
Emission Wavelength (λem) ~393 nm
Molar Extinction Coefficient (ε) ~14,500 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF) ~0.49

Quantitative Detection of Proteolytic Activity via this compound Cleavage

This compound is a highly sensitive substrate for the quantitative determination of the activity of several MMPs. It is particularly effective for assaying the activity of MMP-2 (gelatinase A) and MMP-7 (matrilysin). medchemexpress.comnih.gov The catalytic efficiency (kcat/Km) of these enzymes towards this substrate has been determined, providing a quantitative measure of their proteolytic activity. For MMP-7, the kcat/Km value is reported to be 1.7 x 10⁵ M⁻¹s⁻¹, and for MMP-2, it is 6.3 x 10⁵ M⁻¹s⁻¹. medchemexpress.comnih.gov

A related, N-terminally elongated version of this substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, exhibits improved specificity constants for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14). This highlights the tunability of these peptide substrates for different MMPs. The high sensitivity of this compound allows for the detection of picomolar levels of MMP activity, making it a valuable tool for studying enzyme activity in various biological samples.

Table 3: Catalytic Efficiency (kcat/Km) of MMPs with this compound

Enzyme kcat/Km (M⁻¹s⁻¹)
MMP-2 (Gelatinase A) 6.3 x 10⁵
MMP-7 (Matrilysin) 1.7 x 10⁵

Integration of this compound into Advanced Analytical Platforms

The unique characteristics of this compound facilitate its integration into sophisticated analytical platforms for the detailed investigation of MMP activity in complex biological systems.

Flow Cytometry-Based Detection of Enzyme Activity Using this compound

While direct, published protocols detailing the use of this compound in flow cytometry are not abundant, its intrinsic properties strongly support its application in this high-throughput analytical technique. Flow cytometry allows for the rapid, quantitative analysis of individual cells within a heterogeneous population, making it an ideal platform for assessing cell-surface enzyme activity.

The principle of a flow cytometry-based assay using this substrate would involve the incubation of live cells with this compound. Cells expressing active MMPs on their surface would cleave the substrate, leading to the generation of the fluorescent Mca-containing fragment. This fluorescent product can remain associated with the cell surface, allowing for the detection of a fluorescence signal from individual cells as they pass through the laser beam of the cytometer. This approach enables the quantification of the percentage of enzyme-active cells and the relative level of enzyme activity per cell.

Studies have successfully demonstrated the use of other FRET-based peptide substrates for measuring cell-membrane enzyme activity via flow cytometry. nih.gov These methods can be adapted for use with this compound, leveraging its known water solubility and specificity for cell-surface MMPs. nih.govnih.gov Such an assay could be further enhanced by co-staining with fluorescently labeled antibodies against specific MMPs or cell-type markers, allowing for the direct correlation of enzyme activity with the expression of a particular protease or cell phenotype. nih.gov

Live-Cell Imaging Applications Utilizing this compound as a Probe (non-clinical)

The application of this compound as a probe in live-cell imaging provides spatiotemporal insights into the dynamics of MMP activity in a non-clinical research setting. Its water-soluble nature and ability to be cleaved by cell-surface enzymes make it an excellent tool for in situ zymography on living cells. nih.govnih.gov

In a typical live-cell imaging experiment, cultured cells are incubated with the substrate, and the resulting fluorescence is monitored over time using fluorescence microscopy. The increase in fluorescence in specific subcellular locations can reveal hotspots of MMP activity, for instance, at the leading edge of migrating cells or at sites of cell-cell contact. This method allows for the real-time visualization of dynamic cellular processes involving extracellular matrix remodeling.

Research has shown that this substrate is successfully used to detect cell surface-associated MMP activity. sigmaaldrich.comeurogentec.com The cleavage of the substrate can be quantified by measuring the fluorescence intensity, providing a dynamic readout of enzymatic function. The excitation and emission maxima for the Mca fluorophore are approximately 325 nm and 393-400 nm, respectively. echelon-inc.com

Table 1: Compound Names Mentioned in the Article

Compound Name
This compound
FS-6
FS-1
Mca-PLAQAV-Dpa-RSSSAR-NH2
Dabcyl-LAQAVRSSSAR-EDANS
PEPDAB005

Table 2: Kinetic Parameters of this compound with Various MMPs

Enzymekcat/Km (M⁻¹s⁻¹)
MMP-11.1 x 10⁵
MMP-26.3 x 10⁵
MMP-71.7 x 10⁵
MMP-84.6 x 10⁵
MMP-132.3 x 10⁵
MMP-141.5 x 10⁵
TACE0.8 x 10⁶
Data compiled from various sources. nih.govsigmaaldrich.comnih.gov

Enzymatic Characterization and Substrate Specificity Profiling with Mca Pro Leu Gly Leu Dap Dnp Ala Arg Nh2

Determination of Kinetic Parameters for Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 Hydrolysis

The utility of this compound as a substrate is defined by its kinetic parameters when interacting with different proteases. These parameters, including the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), provide insights into the efficiency and affinity of enzyme-substrate interactions.

Michaelis-Menten Kinetics for Enzymes Acting on this compound

The hydrolysis of this compound by several matrix metalloproteinases (MMPs) follows Michaelis-Menten kinetics. This model assumes the formation of an enzyme-substrate complex, which then breaks down to release the product and the free enzyme. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

While comprehensive data for individual kcat and Km values for a wide range of proteases with this specific substrate are not extensively available in the literature, the available information points to its effective hydrolysis by various MMPs.

Specificity Constants (kcat/Km) for Various Enzymes with this compound

The specificity constant, or catalytic efficiency, represented by the ratio kcat/Km, is a crucial parameter for comparing the efficiency of an enzyme in catalyzing the reaction with different substrates, or for comparing the susceptibility of a single substrate to different enzymes. A higher kcat/Km value indicates greater catalytic efficiency.

This compound has been shown to be a highly sensitive substrate for several human matrix metalloproteinases. The specificity constants for its hydrolysis by some of these enzymes are presented in the table below.

EnzymeSpecificity Constant (kcat/Km) (M⁻¹s⁻¹)
MMP-2 (72 kDa Gelatinase)6.3 x 10⁵
MMP-7 (Punctuated Metalloproteinase)1.7 x 10⁵

This data is based on product information from suppliers who reference foundational enzymatic studies. springernature.comnih.gov

Substrate Profiling and Cleavage Site Analysis of this compound

Understanding which proteases preferentially cleave this compound and where the cleavage occurs within its sequence is fundamental to its application in specific enzyme assays.

Identification of Preferred Proteases for this compound

This FRET peptide is a well-established substrate for a range of matrix metalloproteinases. nih.gov Its sensitivity has been reported to be approximately 50 to 100 times greater than that of the earlier dinitrophenyl-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 substrate. nih.gov The primary proteases identified to act on this substrate are members of the MMP family.

Beyond MMPs, this peptide has also been identified as an excellent substrate for the aspartic proteases Cathepsin D and Cathepsin E. rndsystems.com This broadens its applicability for studying the activity of these enzymes as well.

Mapping Cleavage Sites within this compound by Mass Spectrometry

The design of this compound incorporates a fluorophore, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dap(Dnp)). In the intact peptide, the fluorescence of the Mca group is quenched by the nearby Dnp group through FRET. nih.gov Enzymatic cleavage of the peptide backbone between the fluorophore and the quencher separates them, leading to a significant increase in fluorescence.

The primary cleavage site for matrix metalloproteinases has been consistently identified as the Gly-Leu peptide bond. springernature.comnih.govnih.gov This cleavage event liberates the Mca-containing fragment from the quenching effect of the Dnp group, resulting in a measurable increase in fluorescence intensity that is proportional to the rate of hydrolysis.

Comparative Analysis of this compound with Other Peptide Substrates

A comparative analysis of this compound, often designated as FS-1 in some literature, with other fluorogenic substrates highlights its utility and specificity. One particularly relevant comparison is with its N-terminally elongated analogue, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-6).

The addition of a lysine (B10760008) residue at the N-terminus in FS-6 was shown to significantly increase the specificity constant (kcat/Km) for several collagenases and membrane-type 1 MMP (MT1-MMP). cymitquimica.com Specifically, the kcat/Km of FS-6 for collagenases (MMP-1, MMP-8, MMP-13) is increased two- to ninefold, and for MT1-MMP (MMP-14), it is increased threefold compared to FS-1. cymitquimica.com However, for gelatinases (like MMP-2) and matrilysin (MMP-7), the specificity constants remain similarly high for both substrates. cymitquimica.com

This comparative data underscores how subtle modifications to the peptide sequence can modulate enzyme specificity, allowing for the development of more selective substrates for individual MMPs.

Table of Compounds

Abbreviation/NameFull Chemical Name
This compound(7-methoxycoumarin-4-yl)Acetyl-Prolyl-Leucyl-Glycyl-Leucyl-(3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl)-Alanyl-Arginine amide
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2(7-methoxycoumarin-4-yl)Acetyl-Lysyl-Prolyl-Leucyl-Glycyl-Leucyl-(3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl)-Alanyl-Arginine amide
Mca(7-methoxycoumarin-4-yl)acetyl
Dap(Dnp)3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl
ProProline
LeuLeucine (B10760876)
GlyGlycine
AlaAlanine (B10760859)
ArgArginine
LysLysine
MMP-1Collagenase-1
MMP-2Gelatinase A, 72 kDa gelatinase
MMP-3Stromelysin-1
MMP-7Matrilysin, Punctuated metalloproteinase (PUMP)
MMP-8Collagenase-2
MMP-13Collagenase-3
MMP-14Membrane-type 1 matrix metalloproteinase (MT1-MMP)
Cathepsin D-
Cathepsin E-

Relative Catalytic Efficiencies of this compound Versus Analogous Substrates

The catalytic efficiency of an enzyme for a particular substrate is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient enzymatic reaction. Research has been conducted to compare the catalytic efficiency of this compound (often referred to in literature as FS-1) with its analogous substrates.

One such analog is Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (also known as FS-6), which features an N-terminal elongation with a lysine residue. nih.govresearchgate.net This modification has been shown to significantly enhance the substrate's properties for certain MMPs. Compared to the parent compound, FS-6 demonstrates a two- to nine-fold increase in the specificity constant for collagenases (MMP-1, MMP-8, MMP-13) and a threefold increase for MT1-MMP (MMP-14). nih.govresearchgate.net However, for gelatinases and matrilysin, the catalytic efficiencies remain similarly high for both substrates. nih.govresearchgate.net

Another analogous substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, has been developed and exhibits high selectivity for MMP-12. medchemexpress.com The table below summarizes the reported catalytic efficiencies (kcat/Km) for this compound and its analogs against various MMPs.

EnzymeThis compound (kcat/Km, M⁻¹s⁻¹)Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (kcat/Km, M⁻¹s⁻¹)Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 (kcat/Km, M⁻¹s⁻¹)
MMP-1 (Collagenase-1)Data not available in provided search resultsIncreased 2 to 9-fold vs. parent compoundPoor substrate
MMP-2 (Gelatinase A)6.3 x 10⁵Equally high as parent compoundData not available in provided search results
MMP-7 (Matrilysin)1.7 x 10⁵Equally high as parent compoundData not available in provided search results
MMP-8 (Collagenase-2)Data not available in provided search resultsIncreased 2 to 9-fold vs. parent compoundData not available in provided search results
MMP-9 (Gelatinase B)Data not available in provided search resultsData not available in provided search results0.33 x 10⁵
MMP-12 (Macrophage elastase)Data not available in provided search resultsData not available in provided search results1.85 x 10⁵
MMP-13 (Collagenase-3)Data not available in provided search resultsIncreased 2 to 9-fold vs. parent compound0.53 x 10⁵
MMP-14 (MT1-MMP)Data not available in provided search resultsIncreased 3-fold vs. parent compoundData not available in provided search results

Discrimination of Enzyme Families Using this compound Profiles

The differential catalytic efficiencies of this compound and its analogs towards various MMPs allow for the discrimination of different enzyme families. While the parent compound is a broad-spectrum substrate, its cleavage efficiency varies across the MMP family.

The development of analogs with enhanced specificity for certain MMP subfamilies further refines this discriminatory power. For instance, the significantly higher catalytic efficiency of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 for collagenases (MMP-1, -8, -13) and MT1-MMP, while maintaining high activity for gelatinases, allows for a more nuanced profiling of MMP activity in a mixed sample. nih.govresearchgate.net By comparing the cleavage rates of the parent compound and this analog, one can infer the relative contributions of collagenases versus other MMPs.

Furthermore, the high selectivity of substrates like Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 for MMP-12 demonstrates how specific modifications to the peptide sequence can create tools for isolating the activity of a single enzyme within a complex biological sample. medchemexpress.com The use of a panel of such substrates with varying specificities can thus provide a detailed "fingerprint" of the MMP activity present.

The table below illustrates the specificity profiles of these substrates, which can be used to discriminate between different MMP families.

SubstratePrimary Target Enzyme FamiliesNotes
This compoundBroad-spectrum MMP substrate (e.g., Gelatinases, Matrilysin)Provides a general measure of MMP activity. cymitquimica.com
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2Collagenases (MMP-1, -8, -13), MT1-MMP (MMP-14)Shows increased specificity for collagenases compared to the parent compound. nih.govresearchgate.net
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2MMP-12Highly selective for MMP-12. medchemexpress.com

Mca Pro Leu Gly Leu Dap Dnp Ala Arg Nh2 in the Study of Enzyme Inhibition and Activation

Application of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 for Inhibitor Screening

The continuous and sensitive nature of the assay using this compound makes it highly suitable for high-throughput screening (HTS) of potential enzyme inhibitors.

Development of Inhibitor Assays Using this compound

The development of inhibitor assays utilizing this substrate is straightforward. The assay is typically performed in a 96-well microplate format, making it amenable to screening large compound libraries. cymitquimica.com A typical assay involves incubating the target enzyme (e.g., MMP-2) with a potential inhibitor for a set period. The substrate, this compound, is then added, and the rate of fluorescence increase is measured over time using a fluorescence microplate reader (excitation at ~325 nm, emission at ~393 nm). bachem.comnih.gov A reduction in the rate of fluorescence generation compared to a control without the inhibitor indicates enzymatic inhibition.

Commercially available kits, such as the MMP-2 Inhibitor Screening Assay Kit, provide a complete system for this purpose. These kits include the fluorogenic substrate, the target enzyme (MMP-2), and a known control inhibitor, such as N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH), to validate the assay's performance. cymitquimica.com

Identification of Novel Enzyme Inhibitors Targeting this compound Cleaving Enzymes

This substrate has been instrumental in the identification and characterization of new MMP inhibitors. For instance, in a study aimed at discovering novel MMP-9 inhibitors, an in vitro assay using the quenched fluorogenic substrate Mca-PLGL-Dpa-AR-NH2 was employed to confirm the inhibitory activity of newly designed compounds. This led to the identification of a potent MMP-9 inhibitor, compound 25, which demonstrated significant inhibitory activity. medchemexpress.com

In another research effort, a combination of virtual screening and subsequent in vitro testing was used to identify broad-spectrum MMP inhibitors. The fluorogenic substrate used for the enzymatic assays was a closely related peptide, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. This screening led to the identification of several compounds that inhibited various MMPs, including MMP-8, MMP-9, and MMP-13. bindingdb.org Similarly, peptide inhibitors for MMP-2 have been identified and their inhibitory effects confirmed using this compound in a fluorescent assay.

Characterization of Enzyme Inhibition Mechanisms Using this compound

Beyond identifying inhibitors, this fluorogenic substrate is a powerful tool for elucidating the kinetic mechanisms by which these inhibitors function.

Competitive, Non-Competitive, and Uncompetitive Inhibition Studies with this compound

By systematically varying the concentrations of both the substrate and the inhibitor, researchers can determine the mode of inhibition.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, competing with the substrate. In kinetic assays using this compound, a competitive inhibitor will increase the apparent Michaelis constant (Km) of the substrate but will not affect the maximum velocity (Vmax) of the reaction.

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency. This results in a decrease in the Vmax of the reaction with no change in the Km for the substrate.

Uncompetitive Inhibition: This occurs when the inhibitor binds only to the enzyme-substrate complex. In this case, both the Vmax and the Km will decrease.

By measuring the reaction velocities at various substrate and inhibitor concentrations and plotting the data, for example using a Lineweaver-Burk plot, the specific mechanism of inhibition can be determined.

Determination of IC50 and Ki Values for Inhibitors Acting on this compound Turnover

Two key parameters that quantify the potency of an inhibitor are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This is determined by measuring the rate of substrate cleavage in the presence of a range of inhibitor concentrations. For example, a novel MMP-9 inhibitor was identified and its potency was quantified with an IC50 value of 13.4 µM using an assay with Mca-PLGL-Dpa-AR-NH2. medchemexpress.com

The Ki is the dissociation constant for the inhibitor-enzyme complex and represents a more absolute measure of inhibitor potency. For competitive inhibitors, the Ki can be calculated from the IC50 value and the Km of the substrate using the Cheng-Prusoff equation.

The kinetic parameters of this compound with various MMPs are crucial for these calculations. The specificity constant (kcat/Km) provides a measure of the enzyme's catalytic efficiency with the substrate.

Kinetic Constants for MMPs with this compound

Enzymekcat/Km (M⁻¹s⁻¹)Reference
MMP-2 (Gelatinase A)6.3 x 10⁵ bachem.com
MMP-7 (Matrilysin)1.7 x 10⁵ bachem.com

A related substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, has also been extensively characterized, demonstrating how modifications to the peptide sequence can alter enzyme specificity.

IC50 Values of Identified MMP Inhibitors

InhibitorTarget EnzymeIC50 (µM)Reference
Compound 25MMP-913.4 medchemexpress.com
Compound 6MMP-810.1 bindingdb.org
Compound 7MMP-133.5 bindingdb.org

Investigation of Enzyme Activation Pathways with this compound

MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage of their pro-domain to become active. The fluorogenic substrate this compound can be used to monitor this activation process.

By incubating the pro-MMP with a potential activator (such as other proteases like plasmin or trypsin, or organomercurial compounds like 4-aminophenylmercuric acetate), the generation of active MMP can be followed over time. At various time points, aliquots of the activation mixture can be transferred to a solution containing this compound. The resulting rate of fluorescence increase will be proportional to the amount of active MMP generated. This allows for the kinetic characterization of the activation process, including the determination of activation rates and the identification of substances that promote or inhibit zymogen activation.

Structural and Computational Insights into Mca Pro Leu Gly Leu Dap Dnp Ala Arg Nh2 Interactions

Molecular Docking and Dynamics Simulations of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 with Enzymes

Molecular docking and MD simulations are powerful computational techniques used to predict and analyze how a ligand, such as a peptide substrate, binds to its protein target. nih.gov These methods have been widely applied to study MMP-substrate and MMP-inhibitor complexes, revealing key details about binding stability and interaction forces. nih.govresearchgate.net

Molecular docking simulations predict the preferred orientation of the substrate when bound to an enzyme's active site. For this compound, the peptide backbone would be positioned within the active site cleft of an MMP, such as MMP-2 or MMP-9. The substrate's amino acid residues are designated Pn...P3-P2-P1↓P1'-P2'-P3'...Pn', where the arrow indicates the scissile bond. In this case, the sequence is Pro(P3)-Leu(P2)-Gly(P1)↓Leu(P1').

A predicted binding mode would place the substrate in an extended conformation along the active site groove. The carbonyl oxygen of the P1 Glycine residue would coordinate directly with the catalytic zinc ion (Zn²⁺), which is a hallmark of MMP-substrate interactions. researchgate.net This coordination polarizes the carbonyl bond, making it susceptible to nucleophilic attack. The scissile Gly-Leu bond is thus perfectly positioned for hydrolysis. acs.orgresearchgate.net

The side chains of the peptide fit into corresponding specificity pockets of the enzyme, denoted S3, S2, S1, S1', S2', etc. The most critical of these for many MMPs is the S1' pocket, which is a deep, hydrophobic cavity. nih.gov In this substrate, the P1' Leucine (B10760876) side chain is predicted to occupy this S1' pocket, establishing favorable hydrophobic contacts. researchgate.net The P2 Leucine would fit into the S2 pocket, and the P3 Proline would occupy the S3 pocket, a residue often favored at this position by many MMPs. researchgate.net MD simulations, which simulate the motion of the complex over time, would further refine this binding pose, revealing the dynamic stability of the substrate's conformation and its key interactions within the active site. mdpi.com

The stability of the enzyme-substrate complex is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. MD simulations are particularly adept at identifying these interactions and their persistence over time. rsc.org

Hydrogen Bonding: Key hydrogen bonds are expected to form between the backbone amide groups of the substrate and residues within the MMP active site. For instance, the backbone of the P1' Leu residue often forms a hydrogen bond with the backbone of a highly conserved alanine (B10760859) residue in the enzyme. Similarly, the backbone of the P3 Proline can form hydrogen bonds with enzyme residues, helping to anchor the substrate. nih.gov Studies on MMP-13 have highlighted the importance of hydrogen bonds with residues like threonine in the specificity loop for stabilizing ligands. nih.govmdpi.com

Hydrophobic Interactions: These are critical for substrate recognition and binding affinity. The primary hydrophobic interaction for this substrate involves the P1' Leucine side chain fitting into the deep S1' pocket of the enzyme. nih.govnih.gov The walls of the S1' pocket are lined with hydrophobic and aliphatic residues, creating a favorable environment for the leucine side chain. nih.gov Additional hydrophobic interactions would occur between the P2 Leucine and the S2 pocket and between the P3 Proline's pyrrolidine (B122466) ring and the S3 pocket. In some MMPs, π-stacking or π-CH interactions can occur between aromatic enzyme residues (like histidine or tyrosine) and the substrate, further stabilizing the complex. nih.govmdpi.com

The following table provides an illustrative summary of the likely interactions between the core of the this compound substrate and a typical MMP active site, based on computational studies of analogous systems.

Substrate Residue (Position)Enzyme SubsitePredicted Interaction TypePotential Interacting Enzyme Residues (Illustrative)
Pro (P3)S3Hydrophobic, Hydrogen Bond (Backbone)Leucine, Histidine, Tyrosine
Leu (P2)S2HydrophobicHistidine, Proline
Gly (P1)S1Hydrogen Bond (Backbone), CoordinationAlanine, Catalytic Zn²⁺
Leu (P1')S1'HydrophobicLeucine, Valine, Alanine, Threonine
Dap(Dnp) (P2')S2'Hydrogen Bond, Hydrophobic (Dnp)Aspartate, Arginine

Quantum Chemical Calculations on this compound Cleavage

While molecular mechanics methods like docking and MD are excellent for studying binding and conformation, they cannot model the breaking and forming of chemical bonds. For this, quantum mechanics (QM) is required. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations are the state-of-the-art for studying enzymatic reactions. researchgate.netresearchgate.net

In a QM/MM study of the cleavage of this compound, a small, critical region of the system would be treated with high-level QM theory. nih.gov This "QM region" would include the scissile Gly-Leu peptide bond, the catalytic Zn²⁺ ion and its coordinating histidine residues, the essential catalytic glutamate (B1630785) residue, and the attacking water molecule. acs.org The remainder of the enzyme and substrate would be treated with the computationally less expensive MM force field.

Such calculations can elucidate the detailed step-by-step mechanism of peptide hydrolysis: acs.org

A proton is transferred from the Zn²⁺-bound water molecule to the catalytic glutamate residue (e.g., Glu404 in MMP-2), which acts as a general base.

The now highly nucleophilic hydroxide (B78521) ion (OH⁻), still coordinated to the zinc, attacks the carbonyl carbon of the P1 Glycine. This forms a high-energy, tetrahedral intermediate.

The protonated glutamate then acts as a general acid, shuttling the proton to the nitrogen atom of the P1' Leucine in the scissile peptide bond.

This protonation facilitates the cleavage of the carbon-nitrogen bond, breaking the peptide and leading to the release of the two product fragments.

QM/MM simulations allow researchers to calculate the activation energy (energy barrier) for the rate-limiting step of this process, which is typically the formation of the tetrahedral intermediate or the C-N bond cleavage. acs.orgnih.gov These calculated barriers provide a direct theoretical correlate to the experimentally measured catalytic rate (kcat).

Implications of this compound Structure for Enzyme Recognition Specificity

The specificity of an enzyme for its substrate is determined by the precise complementarity of shape and chemical properties between the substrate and the enzyme's active site. nih.gov Computational studies on MMPs have consistently shown that the interactions between the substrate's P1' residue and the enzyme's S1' pocket are a primary determinant of specificity. nih.govresearchgate.net

The structure of this compound, with Leucine at the P1' position, makes it an effective substrate for MMPs that have a large, deep, and hydrophobic S1' pocket, such as the gelatinases (MMP-2 and MMP-9) and several collagenases. researchgate.netresearchgate.net Proteomic studies have confirmed a widespread preference for leucine at the P1' position across many MMPs. researchgate.net

Enzymes with smaller or more charged S1' pockets would be expected to cleave this substrate less efficiently. For example, some MMPs have residues like tyrosine or arginine forming part of the S1' pocket, which would create steric hindrance or electrostatic repulsion against the hydrophobic leucine side chain, thus lowering the binding affinity and catalytic efficiency. nih.gov

Furthermore, residues outside the immediate cleavage site also contribute to specificity. The P3 Proline residue is known to induce a "kink" in the substrate backbone that is favorably accommodated by many MMPs, including MT1-MMP under certain contexts. researchgate.net The residues C-terminal to the cleavage site, such as Dap(Dnp)-Ala-Arg, also make contacts with the prime-side subsites (S2', S3', etc.) and can fine-tune the substrate's affinity and selectivity for different MMPs. nih.gov Therefore, the entire peptide sequence works in concert to achieve specific recognition and efficient catalysis by its target enzymes.

Table of Compounds

Abbreviation / NameFull Chemical Name
This compound(7-Methoxycoumarin-4-yl)acetyl-Prolyl-Leucyl-Glycyl-Leucyl-N-γ-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl-Alanyl-Arginine amide
Mca(7-Methoxycoumarin-4-yl)acetyl
ProProline
LeuLeucine
GlyGlycine
Dap(Dnp)N-γ-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl
AlaAlanine
ArgArginine

Synthesis and Modification Strategies for Mca Pro Leu Gly Leu Dap Dnp Ala Arg Nh2 in Research

Advanced Peptide Synthesis Techniques for Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

The construction of the this compound peptide backbone is achieved through sophisticated peptide synthesis methodologies, primarily relying on solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis Optimization for this compound

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing this compound, offering high yields and purity. jpt.com The process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. peptide.com For this specific peptide, the synthesis would commence from the C-terminal Arginine, which is attached to a suitable resin, often a Rink Amide resin to yield the C-terminal amide upon cleavage.

Optimization of the SPPS protocol is critical to maximize the yield and purity of the final product. gyrosproteintechnologies.com Key optimization parameters include:

Resin Selection : The choice of resin impacts the cleavage conditions and the C-terminal functionality. Polystyrene-based resins are common, and for this peptide, a resin that allows for cleavage to a C-terminal amide is required. gyrosproteintechnologies.com

Coupling Reagents : Efficient amide bond formation is crucial. A variety of coupling reagents can be employed, and screening different combinations can improve the efficiency of each coupling step. gyrosproteintechnologies.com

Deprotection Conditions : The removal of the temporary N-terminal protecting group (commonly Fmoc) must be complete at each step to avoid deletion sequences. Monitoring the deprotection step can prevent incomplete reactions. gyrosproteintechnologies.comiris-biotech.de

Minimization of Side Reactions : Side reactions such as racemization or aspartimide formation can occur. Careful selection of protecting groups and reaction conditions can mitigate these issues. jpt.com

The synthesis of this peptide involves the incorporation of two non-standard moieties: the N-terminal (7-methoxycoumarin-4-yl)acetyl (Mca) group and the internal 2,3-diaminopropionic acid residue carrying the 2,4-dinitrophenyl (Dnp) quencher. The Mca group is typically introduced at the final step by acylating the N-terminus of the resin-bound peptide. nih.gov The Dnp-functionalized amino acid, N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid (Dpa), is synthesized separately and then incorporated into the peptide sequence during the SPPS cycle. nih.gov

Table 1: Key Considerations for SPPS Optimization of this compound

ParameterOptimization StrategyRationale
Resin Selection of a suitable amide resin (e.g., Rink Amide resin).To ensure the final peptide has a C-terminal amide.
Coupling Screening of various coupling reagents and additives.To achieve high coupling efficiency at each step of the synthesis.
Deprotection Monitoring of Fmoc group removal.To prevent the formation of deletion peptide impurities.
Side Reactions Use of appropriate side-chain protecting groups and optimized reaction times.To minimize unwanted modifications and ensure the integrity of the peptide.

Regioselective Functionalization of this compound

Regioselective functionalization refers to the modification of a specific site within the peptide molecule. While the primary synthesis installs the Mca and Dnp groups, further regioselective modifications can be introduced to tailor the peptide's properties. This can be achieved by using orthogonal protecting group strategies during the SPPS, where specific side chains are protected with groups that can be selectively removed while the peptide is still on the resin or after cleavage. peptide.com

For instance, if a specific amino acid side chain needed to be modified, it could be protected with a group that is stable to the standard SPPS conditions but can be removed under specific, milder conditions, allowing for the selective functionalization of that residue. nih.gov

Derivatization of this compound for Enhanced Research Applications

The versatility of this compound can be expanded through derivatization, which involves the chemical modification of the core peptide structure to introduce new functionalities.

Introduction of Alternative Fluorescent or Quenching Moieties to this compound Scaffold

The Mca/Dnp pair is a classic fluorescence resonance energy transfer (FRET) pair used in MMP substrates. nih.gov However, for specific applications, it may be desirable to replace one or both of these moieties with alternatives that offer different spectral properties, such as longer excitation and emission wavelengths to reduce background fluorescence from biological samples. springernature.com

A variety of alternative fluorophores and quenchers have been utilized in FRET-based protease substrates. nih.gov

Table 2: Alternative FRET Pairs for MMP Substrates

FluorophoreQuencherExcitation (nm)Emission (nm)
5-Carboxyfluorescein (B1664652) (5-FAM)QXL® 520494521
5-FAMCPQ2™494521
EDANSDabcyl336~490
Tryptophan (Trp)Dnp280~350

The synthesis of such derivatives would involve replacing the Mca group with a different fluorophore at the N-terminus and/or using a different quencher attached to the Dap residue. For example, instead of acylating with Mca, the N-terminus could be coupled with 5-carboxyfluorescein (5-FAM). anaspec.com Similarly, a Dap residue could be functionalized with a quencher like Dabcyl.

Conjugation of this compound to Reporter Molecules

To enhance its utility in certain experimental setups, this compound can be conjugated to larger reporter molecules, such as biotin, polyethylene (B3416737) glycol (PEG), or even solid supports for use in solid-phase assays. nih.govresearchgate.net

Conjugation typically requires a reactive handle on the peptide that is orthogonal to the other functional groups. This could be achieved by incorporating an amino acid with a unique reactive side chain, such as a lysine (B10760008) with a selectively removable protecting group or a non-natural amino acid with a clickable functional group (e.g., an azide (B81097) or alkyne). Once the peptide is synthesized and purified, this unique functional group can be used to specifically attach the desired reporter molecule without affecting the core structure of the substrate. For example, a biotinylated version of the peptide would allow for its immobilization on streptavidin-coated surfaces. researchgate.net

Applications of Mca Pro Leu Gly Leu Dap Dnp Ala Arg Nh2 in Pre Clinical Disease Research and Biological Systems

Assessment of Protease Activity in Cellular Lysates and Tissue Homogenates Using Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

The ability to measure protease activity in cellular lysates and tissue homogenates provides a direct method to assess the enzymatic landscape within a given biological sample. This compound is well-suited for such applications due to its water solubility and sensitivity. nih.gov

Monitoring Protease Activity in Response to Experimental Treatments (non-clinical)

A key application of this fluorogenic substrate is in the evaluation of potential therapeutic agents that target proteases. Researchers can incubate cellular lysates or tissue homogenates with this compound in the presence and absence of an experimental inhibitor to determine its efficacy. A reduction in the rate of fluorescence increase corresponds to the inhibition of protease activity. This method is crucial for the preclinical screening and characterization of novel protease inhibitors.

For instance, in a hypothetical study, the inhibitory effect of a novel compound on MMP-2 activity in a cancer cell lysate could be quantified. The percentage of inhibition can be calculated at various inhibitor concentrations to determine the IC50 value, a key parameter for drug potency.

Inhibitor Concentration (nM)MMP-2 Activity (RFU/min)% Inhibition
0 (Control)5000
145010
1030040
5015070
1007585
5002595

Enzyme Profiling in Different Cell Lines and Organoid Models with this compound

Similarly, this substrate can be employed in three-dimensional organoid models, which more closely mimic the in vivo microenvironment. For example, a study investigating glioblastoma could use a fluorogenic substrate to quantify MT1-MMP activity in tumor spheroids embedded in a collagen hydrogel, providing insights into the invasive potential of the cancer cells in a more physiologically relevant context. bachem.com

Cell LineBasal MMP Activity (Relative Fluorescence Units)
Breast Cancer (MCF-7)150 ± 15
Breast Cancer (MDA-MB-231)450 ± 30
Fibroblast (BJ)200 ± 20
Colon Cancer (HT-29)300 ± 25

Use of this compound in Animal Models of Disease (non-clinical)

Animal models are indispensable for studying disease pathogenesis and for testing the efficacy of novel therapies in a whole-organism context. This compound can be used to measure protease activity in various biological samples derived from these models.

Enzyme Activity Measurement in Biological Samples from Animal Models

In preclinical studies of diseases like arthritis, the measurement of MMP activity in synovial fluid can serve as a biomarker of disease progression and therapeutic response. For example, in a study using a rabbit model of osteoarthritis, synovial fluid can be collected at different time points and assayed for MMP activity using this compound. An increase in MMP activity would be expected to correlate with the severity of cartilage degradation observed histologically.

A study on patients with osteoarthritis and other acute inflammatory conditions of the knee joint utilized a diagnostic kit with a fluorogenic peptide probe to measure MMP activity in synovial fluid. echelon-inc.commedchemexpress.com The results showed significantly higher fluorescent signals in patients with acute inflammatory conditions compared to those with osteoarthritis, indicating elevated MMP activity. echelon-inc.commedchemexpress.com Gelatin zymography confirmed the presence of pro-MMP-9 in the high-activity samples. echelon-inc.com

Animal GroupMMP Activity in Synovial Fluid (RFU/min)
Healthy Control50 ± 5
Osteoarthritis Model (Week 4)150 ± 12
Osteoarthritis Model (Week 8)350 ± 25
Osteoarthritis Model + Treatment (Week 8)175 ± 18

Spatiotemporal Mapping of Protease Activity in Ex Vivo Animal Tissues

In situ zymography is a powerful technique that allows for the localization of protease activity within tissue sections. This method can be adapted to use fluorogenic substrates like this compound. Frozen or fixed tissue sections from animal models can be overlaid with a solution containing the substrate. Areas with high protease activity will exhibit a strong fluorescent signal, providing a spatial map of enzymatic activity. This approach is particularly useful for understanding where proteases are active within a complex tissue architecture, such as a tumor or an inflamed joint. This technique can be combined with immunohistochemistry to co-localize protease activity with specific cell types or other proteins of interest. nih.gov

This compound as a Tool for Understanding Biological Pathways

Beyond simply measuring enzyme activity, this fluorogenic substrate can be a critical tool for dissecting the role of proteases in complex biological pathways. By quantifying changes in protease activity in response to specific stimuli or genetic manipulations, researchers can gain insights into the upstream and downstream signaling events that regulate these enzymes.

For example, the role of MMPs in angiogenesis, the formation of new blood vessels, is a critical area of cancer research. nih.gov In a cell culture model of angiogenesis, the effect of a growth factor on MMP secretion and activity can be monitored using this compound in the conditioned media. Furthermore, by using specific inhibitors, the contribution of individual MMPs to the angiogenic process can be determined. This allows for a more detailed understanding of how proteases contribute to the signaling cascades that drive vessel formation.

A closely related substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, also known as FS-6, has been shown to be an effective substrate for tumor necrosis factor-α converting enzyme (TACE), another important enzyme involved in cell signaling. nih.gov The ability to assay such enzymes allows for the investigation of their roles in inflammatory and developmental pathways.

Elucidating Roles of Specific Proteases in Cellular Processes via this compound

This compound is instrumental in identifying and characterizing the activity of various proteases within complex biological samples, thereby helping to elucidate their functions in cellular processes. While it is recognized as a broad-spectrum substrate for several matrix metalloproteinases, its varying efficiency of cleavage by different MMPs allows for inferences to be made about which proteases are active in a given biological context. acs.org

The substrate was initially designed for sensitive continuous assays of MMPs and was shown to be effectively cleaved by stromelysin (MMP-3), 72-kDa gelatinase (MMP-2), and 92-kDa gelatinase (MMP-9). Subsequent research has demonstrated its utility for a wider range of MMPs, including but not limited to MMP-1 (interstitial collagenase), MMP-7 (matrilysin), MMP-8 (neutrophil collagenase), MMP-12 (macrophage elastase), and MMP-13 (collagenase 3). acs.org

Research applications have leveraged this substrate to detect protease activity in various cellular and tissue contexts. For instance, it can be employed in in situ zymography, a technique that allows for the localization of active proteases within tissue sections. nih.gov By observing the fluorescence generated from the cleavage of this compound, researchers can pinpoint regions of heightened proteolytic activity, which is crucial in studying disease processes such as cancer, where MMPs are often upregulated and contribute to tissue remodeling and metastasis. hongtide.com

Furthermore, this substrate can be used in cell-based assays to understand the role of specific proteases in cellular behaviors. For example, by introducing this compound to cell cultures, researchers can monitor the proteolytic activity in the extracellular environment or on the cell surface. This allows for the investigation of how different stimuli, such as growth factors or inflammatory cytokines, can modulate the activity of secreted or membrane-bound proteases. The resulting data helps to connect the activity of specific MMPs to cellular processes like migration, invasion, and proliferation.

Table 1: Kinetic Parameters of this compound with Various Matrix Metalloproteinases

Enzyme kcat/Km (M⁻¹s⁻¹) Source
MMP-2 (Gelatinase A) 6.3 x 10⁵ hongtide.commedchemexpress.combachem.comnih.gov
MMP-7 (Matrilysin) 1.7 x 10⁵ hongtide.commedchemexpress.combachem.comnih.gov

Studying Enzyme Regulation and Signaling Cascades Using this compound

The ability to continuously measure enzyme activity makes this compound a powerful tool for studying the regulation of proteases and their involvement in signaling cascades. The activity of MMPs is tightly controlled at multiple levels, including gene expression, zymogen activation, and inhibition by endogenous inhibitors such as TIMPs (Tissue Inhibitors of Metalloproteinases).

By utilizing this fluorogenic substrate, researchers can investigate the mechanisms that govern the activation of pro-MMPs (the inactive zymogen form) into their active enzymatic state. For instance, the addition of a potential activating agent to a system containing a pro-MMP and this compound allows for the real-time monitoring of the activation process through the increase in fluorescence. This approach can be used to identify molecules or other proteases that are part of the activation cascade.

Moreover, this substrate is invaluable for screening and characterizing potential inhibitors of MMPs. In such assays, the reduction in the rate of fluorescence generation in the presence of a test compound indicates its inhibitory activity. This is a critical step in the development of therapeutic agents aimed at modulating MMP activity in diseases where these enzymes are dysregulated.

The involvement of MMPs in signaling cascades can also be explored. Many signaling pathways are initiated or propagated by the proteolytic processing of cell surface receptors, ligands, or other signaling molecules. By using this compound to measure the activity of specific MMPs in response to cellular signaling events, a connection between a particular signaling pathway and the regulation of protease activity can be established. For example, researchers can investigate how the activation of a specific cell surface receptor leads to an increase in the activity of an MMP, which in turn may cleave other substrates to propagate the signal. While much of the more recent and detailed research in this area has shifted to using the more specific analogue Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, the foundational principles established with the proline-containing substrate remain relevant. hongtide.com

Future Directions and Emerging Research Avenues for Mca Pro Leu Gly Leu Dap Dnp Ala Arg Nh2

Novel Applications of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 in Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. In the context of proteases, this involves mapping the activity of the entire "degradome" under various conditions. Fluorogenic substrates like this compound are instrumental in such high-throughput screening and proteomic profiling efforts.

The use of positional scanning synthetic combinatorial libraries (PS-SCLs) of fluorogenic peptides allows for the rapid determination of protease substrate specificity. biorxiv.org While not always containing the full this compound sequence, these libraries are built upon the same principle of a cleavable peptide linker between a fluorophore and a quencher. By systematically varying amino acids at different positions around the scissile bond, researchers can generate a detailed "fingerprint" of a protease's substrate preference. This information is crucial for designing specific inhibitors and for identifying the endogenous substrates of newly discovered proteases.

Furthermore, this compound and similar substrates can be used in high-throughput screening campaigns to identify inhibitors of MMPs from large chemical libraries. The simplicity and reliability of the FRET assay make it amenable to automation and miniaturization, allowing for the rapid testing of thousands of compounds. The data generated from these screens contribute to a systems-level understanding of how small molecules can modulate protease activity and, consequently, cellular behavior.

Rational Design of Next-Generation Substrates Based on this compound Insights

The knowledge gained from using this compound has fueled the rational design of next-generation substrates with improved properties, such as enhanced sensitivity, greater specificity, and better solubility.

A prime example of this is the development of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, also known as FS-6. nih.gov This substrate is an elongated version of the original peptide (referred to as FS-1 in some literature), with an additional lysine (B10760008) residue at the N-terminus. This seemingly minor modification results in significantly improved kinetic parameters for several MMPs, particularly the collagenases. nih.govmedchemexpress.com As detailed in the table below, the specificity constant (kcat/Km) of FS-6 is two- to nine-fold higher for collagenases (MMP-1, MMP-8, MMP-13) and three-fold higher for MMP-14 compared to the parent compound, while maintaining high activity with gelatinases. nih.gov

Comparative Kinetic Data of Mca-Based MMP Substrates

SubstrateTarget Enzymekcat/Km (M⁻¹s⁻¹)Fold-Increase in Specificity (Compared to Parent Compound)
This compoundMMP-26.3 x 10⁵ bachem.comcymitquimica.comN/A
MMP-71.7 x 10⁵ bachem.comcymitquimica.comN/A
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2Collagenases (MMP-1, -8, -13)Data not individually specified2 to 9-fold nih.gov
MMP-14Data not individually specified3-fold nih.gov
TACE (ADAM17)0.8 x 10⁶ nih.govUp to 2-fold higher than standard TACE substrates nih.gov

Beyond simple elongation, insights into the structure-activity relationships of the Pro-Leu-Gly-Leu core have led to the design of substrates with altered specificity. For example, the substrate Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 was developed to be highly selective for MMP-12, with significantly lower activity against other MMPs, with the exception of MMP-9 and MMP-13. medchemexpress.com This demonstrates how modifications to the amino acid sequence flanking the scissile Gly-Leu bond can fine-tune the substrate's preference for a particular enzyme.

The development of these next-generation substrates, informed by the foundational data from this compound, is critical for dissecting the specific roles of individual MMPs in complex biological environments.

Q & A

(Basic) How is Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 used to measure MMP activity?

This fluorogenic substrate is designed to quantify MMP activity via fluorescence resonance energy transfer (FRET). The methoxycoumarin (Mca) fluorophore and 2,4-dinitrophenyl (Dnp) quencher are separated upon enzymatic cleavage, generating a detectable fluorescent signal.

  • Methodology :
    • Prepare a reaction buffer (50 mM HEPES, 0.2 M NaCl, 10 mM CaCl₂, pH 7.5) to mimic physiological conditions .
    • Use excitation/emission wavelengths of 328 nm and 393 nm , respectively, for fluorescence detection .
    • Monitor real-time hydrolysis using a spectrophotometer (e.g., Perkin Elmer LS 50B) with temperature control at 25°C .
  • Applications : Validated for MMP-2, MMP-9, and MT1-MMP , and unexpectedly for recombinant human Cathepsin D .

(Basic) What are the optimal storage and handling protocols for this substrate?

  • Storage : Lyophilized powder should be stored at -20°C to -80°C in a dry, sealed container to prevent degradation .
  • Reconstitution : Dissolve in DMSO (90 mg/mL) or water (10 mg/mL) with sonication to ensure homogeneity .
  • Stability : Avoid repeated freeze-thaw cycles; aliquot working solutions for single-use applications .

(Advanced) How do detergents like Brij-35 influence substrate hydrolysis in MMP assays?

Detergents are often used to solubilize enzymes but can interfere with substrate integrity:

  • Low concentrations (≤0.1% or 0.83 mM Brij-35) do not significantly affect hydrolysis rates .
  • High concentrations (≥1% or 8.34 mM Brij-35) disrupt substrate-enzyme interactions, reducing hydrolysis by >90% due to micelle formation or substrate sequestration .
  • Recommendation : Pre-incubate substrate with detergent (1 hr at 25°C) and centrifuge (3,000 rpm, 5 min) to remove insoluble aggregates before adding enzymes .

(Advanced) How can researchers resolve discrepancies in reported hydrolysis rates across studies?

Discrepancies often arise from:

  • Detergent interference : Validate detergent concentrations using centrifugation or fluorescence conversion factor calibration .
  • Enzyme source : Recombinant vs. purified enzymes (e.g., HEK 293-expressed Cathepsin D vs. bacterial MMP-26 ) may exhibit varying kinetics.
  • Buffer composition : Differences in Ca²⁺, NaCl, or pH (e.g., 50 mM Tris-HCl vs. HEPES) alter enzyme stability and activity .
  • Solution : Standardize protocols using internal controls like TIMP-2 for MMP titration or reference peptides (e.g., angiotensin I) for alignment .

(Advanced) How can substrate specificity be validated in complex biological samples?

  • Inhibitor controls : Use broad-spectrum MMP inhibitors (e.g., GM6001) or isoform-selective inhibitors (e.g., ARP101 for MMP-2) to confirm target specificity .
  • Cross-reactivity testing : Test against non-target proteases (e.g., ADAM17 ) using fluorometric assays under identical conditions.
  • Mass spectrometry : Confirm cleavage sites by analyzing hydrolysis products (e.g., MCA-Pro-Leu-Gly) .

(Basic) What buffer systems are compatible with this substrate?

  • Standard buffer : 50 mM HEPES, 0.2 M NaCl, 10 mM CaCl₂, pH 7.5 .
  • Alternative buffers :
    • 50 mM Tris-HCl, 0.1 M NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5 for collagenase assays .
    • 300 mM NaCl, 10 mM CaCl₂, 0.005% Brij-35, 50 mM Tris-HCl, pH 7.5 for MMP-1 .
  • Critical factors : Ca²⁺ is essential for MMP activation; NaN₃ (0.01%) can be added to prevent microbial growth .

(Advanced) What kinetic parameters can be derived using this substrate?

  • Kₘ and Vₘₐₓ : Determine via Lineweaver-Burk plots using substrate concentrations (15.625–125 nM) .
  • Inhibition constants (Kᵢ) : Test inhibitors (e.g., hydroxamates ) under steady-state conditions.
  • Thermodynamic studies : Measure activation energy (Eₐ) using Arrhenius plots across temperatures (e.g., 25–37°C) .

(Advanced) Why does this substrate show activity with non-MMP enzymes like Cathepsin D?

Cathepsin D, an aspartic protease, may cleave the substrate at the Gly-Leu bond due to structural mimicry of collagen fragments .

  • Validation steps :
    • Compare activity with/without pepstatin A (Cathepsin D inhibitor).
    • Use isoform-specific siRNA or knockout models to confirm protease identity .

(Basic) How is fluorescence data converted into enzyme activity units?

  • Conversion factor : Calculate using total substrate hydrolysis (2-day incubation) and fluorescence intensity (a.u./min) .
  • Standard curve : Generate with known concentrations of hydrolyzed product (0.5–2.0 µM) .
  • Activity unit : Defined as 1 µM substrate hydrolyzed per minute under standardized conditions .

(Advanced) How does substrate design enhance specificity for collagenolytic MMPs?

The Pro-Leu-Gly-Leu sequence mimics the cleavage site of collagen (e.g., MMP-2/9 substrates ), while Dap(Dnp) enhances quenching efficiency. Modifications like Lys insertion (FS-6) improve specificity for MMP-1, -8, and -13 .

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